4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dimethyl-2-oxo-2H-chromen-5-yl and 4-[(tert-butoxycarbonyl)amino]butanoic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a probe in chemical biology studies to understand its interactions with biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin-based derivatives: Other coumarin derivatives with different substituents at various positions on the coumarin ring.
Uniqueness
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other coumarin derivatives . Its tert-butoxycarbonyl group provides additional stability and protection during chemical reactions .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C20H25NO6/c1-12-9-14(18-13(2)11-17(23)26-15(18)10-12)25-16(22)7-6-8-21-19(24)27-20(3,4)5/h9-11H,6-8H2,1-5H3,(H,21,24) |
InChI Key |
JJJYXWNECIYJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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